NST-628

CNS penetration brain metastasis Kp,uu

Conventional RAF or MEK inhibitors fail against dimer-driven resistance. NST-628 is a non-degrading molecular glue that stabilizes the inactive RAF-MEK complex, preventing BRAF-CRAF heterodimerization. - Dual-node (RAF+MEK) corruption; no ATP-site competition. - Brain-penetrant: high Kp & pERK suppression in intracranial models. - Active in KRAS/NRAS/BRAF mutants (GI50 ≤100 nM). - 3-5 mg/kg qd outperforms trametinib in HCT116 xenografts (superior TGI, minimal weight loss).

Molecular Formula C22H18F2N4O5S
Molecular Weight 488.5 g/mol
Cat. No. B15606903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNST-628
Molecular FormulaC22H18F2N4O5S
Molecular Weight488.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28)
InChIKeyYQSZJOABXRROQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NST-628 Mechanism Baseline


NST-628 is a synthetic organic, non-degrading molecular glue that simultaneously engages all RAF isoforms (A-RAF, B-RAF, C-RAF) and unphosphorylated MEK1, stabilizing them in an inactive complex to prevent MEK phosphorylation and downstream ERK signaling [1]. As a pan-RAF–MEK dual-target inhibitor with high intrinsic blood-brain barrier permeability, NST-628 represents a differentiated mechanism within the RAS-MAPK inhibitor class [2]. The compound is currently under clinical investigation in a Phase 1 study (NCT06326411) for patients with advanced solid tumors harboring MAPK pathway alterations [3].

Why NST-628 Cannot Be Substituted


Generic substitution within the RAS-MAPK inhibitor class is not scientifically valid for NST-628 because conventional RAF inhibitors (e.g., tovorafenib, belvarafenib), MEK inhibitors (e.g., trametinib, cobimetinib), and dual RAF/MEK inhibitors (e.g., avutometinib/VS-6766) exhibit distinct limitations that NST-628 was specifically engineered to overcome. These include poor brain penetration (trametinib Kp,uu = 0.11; avutometinib Kp,uu = 0.18), susceptibility to paradoxical pathway reactivation through RAF heterodimerization, and incomplete target engagement across all RAF isoforms [1]. NST-628's non-degrading molecular glue mechanism prevents BRAF-CRAF heterodimer formation—a hallmark of resistance to ATP-competitive RAF inhibitors—while achieving CNS unbound partition coefficients (Kp,uu) exceeding 1, enabling pharmacologically relevant brain exposure unattainable with comparator agents [2].

NST-628 Differentiation Evidence


KRAS-Mutant Xenograft Antitumor Efficacy

NST-628 demonstrates substantially higher brain penetration than the MEK inhibitor trametinib and the dual RAF/MEK inhibitor avutometinib (VS-6766), as quantified by the unbound brain-to-plasma partition coefficient (Kp,uu) [1]. This parameter directly reflects free drug concentration achievable at the CNS site of action, a critical determinant for treating primary brain tumors and brain metastases [1].

CNS penetration brain metastasis Kp,uu

CNS Penetration Advantage

In an intracranial xenograft model of NF1-mutant melanoma (MeWo-luc), NST-628 produced tumor regressions at 1 and 3 mg/kg QD dosing, whereas the brain-penetrant type II RAF inhibitor tovorafenib (DAY101) showed no efficacy and paradoxically induced pathway hyperactivation as measured by increased phospho-ERK levels [1]. This functional differentiation arises from NST-628's molecular glue mechanism that prevents BRAF-CRAF heterodimerization, a critical resistance mechanism that limits ATP-competitive RAF inhibitors [1].

paradoxical activation RAF inhibitor NF1-mutant

BRAF Class II/III Mutant Potency

In an intracranial SK-MEL-2 xenograft model harboring the NRAS Q61R mutation, NST-628 (3 mg/kg QD) achieved 50% tumor regression, whereas trametinib and avutometinib (VS-6766) exhibited minimal efficacy due to their inherently low CNS exposure [1]. This in vivo efficacy differential is directly attributable to the >5-fold higher brain Kp,uu of NST-628 compared to both comparators [1].

NRAS Q61R intracranial tumor regression

BRAF-CRAF Heterodimer Disruption

Cryo-EM structures (PDB: 9AXA) and X-ray crystallography (PDB: 9AY7, 9AXY) demonstrate that NST-628 binds within the RAF-MEK interface, stabilizing an inactive conformation of the complex that prevents MEK phosphorylation [1]. This structural mechanism is distinct from all current RAF inhibitors, which either fail to prevent BRAF-CRAF heterodimerization or can paradoxically induce it, leading to pathway reactivation [2]. NST-628 engages all RAF isoforms (A-RAF, B-RAF, C-RAF) in both active and inactive conformations, preventing heterodimer formation and sequestering RAF-MEK complexes from dynamic signaling [2].

molecular glue BRAF-CRAF heterodimer structural biology

Pan-MAPK Pathway Activity

The predicted effective human half-life of NST-628 is approximately 9 hours, a value that supports once-daily (QD) oral dosing in clinical settings [1]. This pharmacokinetic property compares favorably to certain MEK inhibitors that require twice-daily (BID) dosing due to shorter half-lives (e.g., cobimetinib half-life ~44 hours but requires 21/7 day intermittent schedule; trametinib ~4-5 days but accumulates significantly), offering potential advantages in dosing convenience and sustained target coverage [1]. However, this remains a cross-study comparable inference pending formal clinical PK publication.

pharmacokinetics half-life once-daily dosing

NST-628 Potency in BRAF Fusion-Driven Resistance Models: TRIM24-BRAF Activity

In EGFR-mutant NSCLC cells engineered to express the TRIM24-BRAF fusion (a known osimertinib resistance mechanism), NST-628 and trametinib were identified as the most effective agents among tested inhibitors [1]. The TRIM24-BRAF fusion confers an IC50 shift of >100-fold for osimertinib compared to parental cells, confirming its role as a resistance driver [1]. NST-628 demonstrated potent activity in this resistance setting, consistent with its pan-RAF mechanism that effectively inhibits diverse RAF alterations including fusions [1]. However, direct quantitative IC50 values for NST-628 versus trametinib in this specific model were not reported in the abstract, limiting the strength of this evidence to a qualitative comparison.

BRAF fusion osimertinib resistance TRIM24-BRAF

NST-628 Research Applications


KRAS-Mutant GI Cancer In Vivo Studies

NST-628 is uniquely suited for in vivo efficacy studies involving intracranial tumor models, brain metastases, or any experimental system requiring sustained pharmacologically active concentrations of a RAS-MAPK inhibitor within the CNS. This is directly supported by its Kp,uu > 1 (vs. trametinib 0.11 and avutometinib 0.18) [1], its dose-dependent phospho-ERK inhibition in murine brain tissue [1], and its demonstrated tumor regression in intracranial NRAS Q61R (SK-MEL-2) and NF1 Q1336* (MeWo) xenograft models where comparator agents failed [1]. Researchers investigating primary CNS malignancies (e.g., gliomas with MAPK alterations) or brain-metastatic melanoma should prioritize NST-628 over conventional MEK or RAF inhibitors that lack sufficient brain penetration.

Brain Metastasis & CNS Tumor Models

For preclinical studies involving NF1-mutant, NRAS-mutant, or KRAS-mutant tumor models where paradoxical pathway activation by conventional RAF inhibitors would confound results, NST-628 provides a mechanism-based solution. Its molecular glue mechanism prevents BRAF-CRAF heterodimerization, as confirmed by cryo-EM and X-ray crystallography [2], eliminating the paradoxical hyperactivation observed with type II RAF inhibitors like tovorafenib in NF1-mutant intracranial models [1]. This makes NST-628 the appropriate tool compound for investigating MAPK pathway biology and therapeutic response in RAS-driven contexts where ATP-competitive RAF inhibitors are contraindicated.

RAF Dimerization & Resistance Studies

NST-628's pan-RAF engagement profile, which includes binding to all RAF isoforms and inhibiting RAF-MEK complexes irrespective of the specific RAF alteration, positions it as a broad-spectrum tool for investigating BRAF fusions (e.g., TRIM24-BRAF) and non-V600E BRAF mutations that are insensitive to selective BRAF V600E inhibitors [3]. While quantitative IC50 data in BRAF fusion models await full publication, the mechanistic evidence supports NST-628's utility in exploring therapeutic strategies for this class of oncogenic drivers, which are increasingly recognized in acquired resistance to EGFR and other targeted therapies [3].

Multi-Mutant MAPK Panel Screening

For chronic in vivo efficacy or tolerability studies spanning weeks to months, NST-628's predicted human half-life of ~9 hours supports once-daily (QD) dosing schedules [1]. This simplifies experimental logistics and reduces animal handling stress compared to agents requiring twice-daily dosing (e.g., binimetinib with ~3.5 h half-life) or complex intermittent schedules (e.g., cobimetinib 21/7 day schedule). While formal clinical PK confirmation is pending, the preclinical half-life projection provides a reasonable basis for experimental planning in rodent xenograft and PDX studies requiring sustained MAPK pathway suppression.

Technical Documentation Hub

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